3-Amino-N-(2-bromophenyl)propanamide
Description
3-Amino-N-(2-bromophenyl)propanamide is a propanamide derivative featuring a 3-amino group and a 2-bromophenyl substituent on the amide nitrogen. This compound has been cataloged as a primary amine product but is currently discontinued, limiting its commercial availability .
Properties
CAS No. |
938517-20-5 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.1 g/mol |
IUPAC Name |
3-amino-N-(2-bromophenyl)propanamide |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) |
InChI Key |
RLPJOXMOSYUJEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)Br |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Enzyme Substrate Derivatives: β-Alanyl Aminopeptidase Probes
Several 3-amino-N-(substituted phenyl)propanamides have been studied as substrates for β-alanyl aminopeptidase, a biomarker for Pseudomonas aeruginosa. Key analogs include:
*LOD: Limit of Detection; LOQ: Limit of Quantification
Key Findings :
Antimicrobial β²,²-Amino Acid Derivatives
Structural Insights :
Brominated Propanamide Analogs
Bromine-containing analogs vary in substituent positioning and bioactivity:
Comparison with Target Compound :
- The 2-bromophenyl group in 3-Amino-N-(2-bromophenyl)propanamide may reduce steric hindrance compared to 3,5-di-tert-butyl derivatives, enhancing solubility .
Indole- and Methoxy-Substituted Propanamides
Compounds with indole or methoxy groups exhibit diverse applications:
Notable Trends:
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